REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1.C1N=CN([C:20](N2C=NC=C2)=[S:21])C=1>CN(C=O)C>[N:1]([C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1)=[C:20]=[S:21]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C=1CCC(NN1)=O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=S)N2C=CN=C2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
while cooling in an ice-water bath
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
WAIT
|
Details
|
followed by an additional 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
ADDITION
|
Details
|
the filtrate is diluted with 500 ml of water
|
Type
|
TEMPERATURE
|
Details
|
The aqueous suspension is cooled in ice
|
Type
|
FILTRATION
|
Details
|
the solid is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=CC=C(C=C1)C=1CCC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |